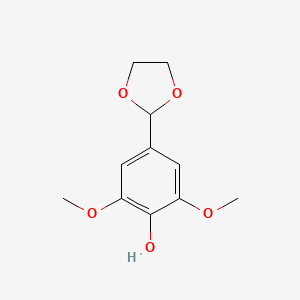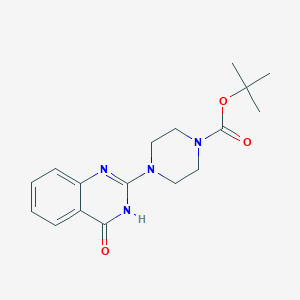
5-butyl-2-(2H-tetrazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-butyl-2-(2H-tetrazol-5-yl)pyridine is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(2H-tetrazol-5-yl)pyridine typically involves the reaction of pyridine derivatives with azide compounds under specific conditions. One common method involves the cycloaddition reaction between a pyridine derivative and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-butyl-2-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
5-butyl-2-(2H-tetrazol-5-yl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-butyl-2-(2H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-tetrazol-5-yl)pyridine
- 4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine
- 2-(2H-tetrazol-5-yl)pyridine
Uniqueness
5-butyl-2-(2H-tetrazol-5-yl)pyridine is unique due to its butyl substituent, which can influence its physical and chemical properties, such as solubility and reactivity. This differentiates it from other tetrazole-pyridine derivatives, making it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
39256-39-8 |
|---|---|
Formule moléculaire |
C10H13N5 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-butyl-2-(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C10H13N5/c1-2-3-4-8-5-6-9(11-7-8)10-12-14-15-13-10/h5-7H,2-4H2,1H3,(H,12,13,14,15) |
Clé InChI |
MLSHGCUPTROGPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C(C=C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Butyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B14009269.png)
![N,N,N',N'-tetrakis[(1-methylbenzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14009274.png)
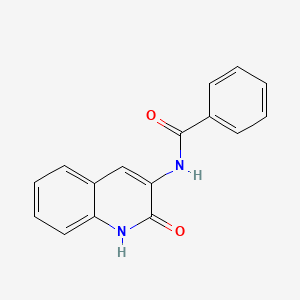

amino}benzoate](/img/structure/B14009292.png)

![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)
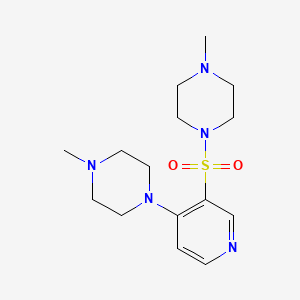
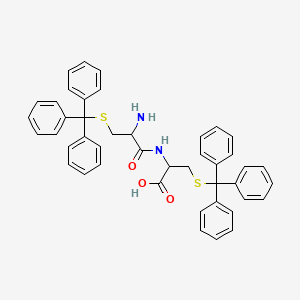
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14009329.png)
